![molecular formula C23H17ClN2O4 B250964 N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250964.png)
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as MN-24, and it was first synthesized in 2012. MN-24 has been widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
MN-24 binds to the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes such as pain, inflammation, and appetite. The binding of MN-24 to these receptors results in the activation of signaling pathways that lead to the modulation of these physiological processes.
Biochemical and Physiological Effects
Studies have shown that MN-24 has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. MN-24 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, MN-24 has been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MN-24 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MN-24 is also stable, which means that it can be stored for long periods without degradation. However, MN-24 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology. Additionally, MN-24 has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
Zukünftige Richtungen
There are several future directions for the study of MN-24. One potential direction is the development of MN-24 as a potential therapeutic agent for the treatment of chronic pain and inflammation. Another potential direction is the development of MN-24 as a potential cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of MN-24 in humans. Further research is also needed to determine the pharmacokinetics and toxicology of MN-24.
Synthesemethoden
The synthesis of MN-24 involves the reaction of 5-chloro-1-naphthalene acetic acid with 2-amino-4-methoxyphenol to form an intermediate product. The intermediate product is then reacted with furan-2-carboxylic acid chloride to produce MN-24. The synthesis of MN-24 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MN-24 has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. MN-24 has also been studied for its potential use in the treatment of cancer. Studies have shown that MN-24 can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C23H17ClN2O4 |
---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
N-[4-[(5-chloronaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-21-13-14(10-11-19(21)26-23(28)20-9-4-12-30-20)25-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
CERWDXSZPMOJHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.